molecular formula C26H24O2 B12555246 2,7-Bis(2-phenylethoxy)naphthalene CAS No. 143553-08-6

2,7-Bis(2-phenylethoxy)naphthalene

Cat. No.: B12555246
CAS No.: 143553-08-6
M. Wt: 368.5 g/mol
InChI Key: NQDDUFNSAYVJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(2-phenylethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylethoxy groups attached to the 2 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-phenylethoxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-phenylethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The phenylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,7-Bis(2-phenylethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-phenylethoxy)naphthalene involves its interaction with specific molecular targets. The phenylethoxy groups enhance its ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxynaphthalene: The precursor to 2,7-Bis(2-phenylethoxy)naphthalene, it lacks the phenylethoxy groups.

    2,7-Dimethylnaphthalene: Similar naphthalene derivative with methyl groups instead of phenylethoxy groups.

    2,7-Bis(phenylmethoxy)naphthalene: Another derivative with phenylmethoxy groups.

Uniqueness

This compound is unique due to the presence of phenylethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its potential interactions with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

143553-08-6

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

2,7-bis(2-phenylethoxy)naphthalene

InChI

InChI=1S/C26H24O2/c1-3-7-21(8-4-1)15-17-27-25-13-11-23-12-14-26(20-24(23)19-25)28-18-16-22-9-5-2-6-10-22/h1-14,19-20H,15-18H2

InChI Key

NQDDUFNSAYVJDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=CC(=C3)OCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.